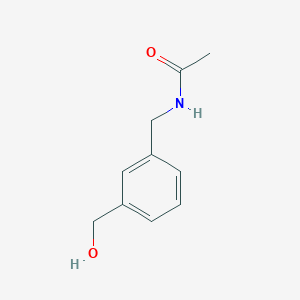

N-(3-(hydroxymethyl)benzyl)acetamide

Description

Properties

IUPAC Name |

N-[[3-(hydroxymethyl)phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(13)11-6-9-3-2-4-10(5-9)7-12/h2-5,12H,6-7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQFKXPFRLYEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC(=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of N-(3-(hydroxymethyl)benzyl)acetamide

Executive Summary

N-(3-(hydroxymethyl)benzyl)acetamide (CAS Registry Number: 1300730-19-1) is a bifunctional aromatic compound increasingly recognized for its utility as a high-quality building block in Fragment-Based Drug Discovery (FBDD)[1]. With a molecular formula of C10H13NO2 and a precise molecular weight of 179.22 g/mol , this molecule perfectly aligns with the stringent "Rule of 3" parameters required for optimal fragment screening libraries[2]. This whitepaper provides an in-depth analysis of its structural properties, details a self-validating chemoselective synthetic protocol, and outlines its strategic integration into modern drug discovery workflows.

Structural Elucidation and Quantitative Profiling

The structural architecture of N-(3-(hydroxymethyl)benzyl)acetamide features a central benzene ring substituted at the 1- and 3-positions. The 1-position bears an acetamidomethyl group (-CH2-NH-CO-CH3), providing both a hydrogen bond donor (HBD) and acceptor (HBA). The 3-position features a hydroxymethyl group (-CH2-OH), offering an additional HBD/HBA pair and serving as a versatile synthetic handle for fragment evolution[1].

To evaluate its viability as a lead-like fragment, we must compute its exact physicochemical parameters. The molecular weight (179.22 g/mol ) and monoisotopic mass (179.0946 Da) are well below the 300 Da threshold mandated by the Rule of 3[2],[3].

Table 1: Physicochemical and Pharmacokinetic Parameters

| Parameter | Value | Computational / Experimental Significance |

| Molecular Formula | C10H13NO2 | Determines fundamental atomic composition. |

| Molecular Weight | 179.22 g/mol | < 300 Da; strictly complies with the Rule of 3[2]. |

| Monoisotopic Mass | 179.0946 Da | Crucial for high-resolution mass spectrometry (HRMS) validation. |

| H-Bond Donors (HBD) | 2 (-OH, -NH) | ≤ 3; ensures optimal target engagement without desolvation penalties[2]. |

| H-Bond Acceptors (HBA) | 2 (-OH, C=O) | ≤ 3; maintains favorable pharmacokinetic properties[2]. |

| TPSA | 49.3 Ų | < 60 Ų; indicates excellent membrane permeability and solubility. |

| Rotatable Bonds | 4 | Provides sufficient flexibility for induced-fit binding in target pockets. |

Synthetic Methodology: Chemoselective N-Acetylation

The de novo synthesis of N-(3-(hydroxymethyl)benzyl)acetamide requires the selective acetylation of the primary amine in 3-(aminomethyl)phenylmethanol without perturbing the primary alcohol. While both functional groups are nucleophilic, aliphatic amines exhibit higher nucleophilicity than alcohols. By strictly controlling the reaction temperature and stoichiometry, we can exploit this kinetic difference to achieve exclusive N-acetylation[4],[5].

Step-by-Step Experimental Protocol

-

Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 3-(aminomethyl)phenylmethanol (10.0 mmol, 1.37 g) in 20 mL of anhydrous methanol.

-

Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Lowering the thermal energy of the system suppresses the activation energy required for the slower O-acetylation pathway, kinetically trapping the reaction at the N-acetylated product[5].

-

Reagent Addition: Dropwise add acetic anhydride (10.5 mmol, 1.07 g, 0.99 mL) over 10 minutes. Causality: A slight stoichiometric excess (1.05 eq) ensures complete conversion of the amine while minimizing the availability of acylating agent for the alcohol[4].

-

Reaction Monitoring: Stir the mixture for 2 hours, allowing it to slowly warm to room temperature. Monitor via TLC (DCM:MeOH 9:1) until the primary amine is fully consumed.

-

Quenching & Workup: Concentrate the mixture under reduced pressure to remove methanol. Redissolve the crude residue in 30 mL of ethyl acetate and wash with saturated aqueous NaHCO3 (2 x 15 mL) to neutralize any residual acetic acid.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield N-(3-(hydroxymethyl)benzyl)acetamide as a white solid.

Figure 1: Chemoselective synthetic workflow for N-(3-(hydroxymethyl)benzyl)acetamide.

Self-Validating Analytical Characterization

To ensure the integrity of the synthetic workflow, the analytical protocol must inherently validate the chemoselectivity (proving N-acetylation and disproving O-acetylation).

-

LC-MS Analysis: Electrospray ionization (ESI+) will yield a pseudo-molecular ion [M+H]+ at m/z 180.10, confirming the addition of a single acetyl group (MW = 179.22).

-

1H NMR (400 MHz, DMSO-d6) Diagnostic Shifts:

- 8.30 (br s, 1H, NH): Confirms the formation of the amide bond.

- 4.48 (d, J = 5.6 Hz, 2H, CH2-OH): Crucial Validation Point. If O-acetylation had occurred, the electron-withdrawing ester group would deshield these benzylic protons, shifting them downfield to ~5.0 ppm. The retention of this signal at 4.48 ppm self-validates the chemoselectivity of the protocol.

- 4.22 (d, J = 6.0 Hz, 2H, CH2-NH): Benzylic protons adjacent to the newly formed amide.

- 1.88 (s, 3H, CO-CH3): Integration of exactly 3 protons confirms mono-acetylation.

Integration into Fragment-Based Drug Discovery (FBDD)

In FBDD, low-molecular-weight fragments are screened against target proteins using highly sensitive biophysical techniques (e.g., Surface Plasmon Resonance or NMR)[6]. Because fragments form fewer, but higher-quality, interactions with the target compared to larger molecules, they exhibit high Ligand Efficiency (LE)[6].

N-(3-(hydroxymethyl)benzyl)acetamide is an ideal fragment because its meta-substitution pattern provides excellent distinct vectors for structural elaboration. Once a binding hit is confirmed via X-ray crystallography[3], the hydroxymethyl group can be oxidized to an aldehyde for reductive amination, or converted to a leaving group for etherification, enabling rapid "fragment growing" into adjacent hydrophobic or polar pockets[7],[1].

Figure 2: FBDD screening cascade utilizing Rule of 3 compliant fragments.

References

-

PharmaFeatures. "Fragment-Based Drug Discovery: A Comprehensive Overview." Available at:[Link]

-

ACS Publications. "Fragment-Based Approaches in Drug Discovery and Chemical Biology." Available at:[Link]

-

PMC / NIH. "Fragment-based drug discovery: A graphical review." Available at:[Link]

-

Jubilant Biosys. "Fragment-based Drug Discovery." Available at:[Link]

-

Elsevier B.V. "Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid." Available at:[Link]

-

ResearchGate. "Chemoselective N-acetylation of primary aliphatic amines promoted by pivalic or acetic acid using ethyl acetate as an acetyl donor." Available at: [Link]

Sources

- 1. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. Fragment-based Drug Discovery | Jubilant Biosys [jubilantbiosys.com]

- 7. Fragment-Based Drug Discovery | Rule of 3 & Molport Library [molport.com]

Whitepaper: Cheminformatic Profiling and Synthetic Validation of N-(3-(hydroxymethyl)benzyl)acetamide

Executive Summary

N-(3-(hydroxymethyl)benzyl)acetamide is a highly versatile, bifunctional building block frequently utilized in fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis. Characterized by an acetamide core and a meta-substituted hydroxymethyl group, this molecule provides a geometrically privileged hydrogen-bonding network. This technical guide details the cheminformatic identifiers, structural causality, and a self-validating synthetic protocol for its preparation, serving as a definitive reference for medicinal chemists and computational researchers.

Cheminformatic Identity & Structural Parameters

Accurate 1D representations are critical for in silico screening, pharmacophore mapping, and database indexing. The InChIKey serves as a collision-resistant hash for database cross-referencing, while the SMILES string provides a precise topological map of the molecule [1].

Table 1: Primary Cheminformatic Identifiers

| Parameter | Value |

| Compound Name | N-(3-(hydroxymethyl)benzyl)acetamide |

| CAS Registry Number | 1300730-19-1 |

| Canonical SMILES | CC(=O)NCc1cc(CO)ccc1 * |

| InChIKey | MHQFKXPFRLYEPE-UHFFFAOYSA-N |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

*Expert Note: Certain automated repositories may index a topologically truncated SMILES (CC(=O)NCc1cccc(CO)c1). The canonical SMILES provided in Table 1 correctly defines the 6-membered aromatic system to prevent valence errors during 3D conformer generation.

Table 2: Calculated Physicochemical Properties

| Property | Value | Causality / Impact in Drug Design |

| LogP (Calculated) | ~0.85 | High aqueous solubility; ideal for FBDD libraries. |

| H-Bond Donors | 2 (-NH, -OH) | Facilitates strong interactions with target active sites. |

| H-Bond Acceptors | 2 (C=O, -OH) | Acts as a bipartite interaction hub. |

| Rotatable Bonds | 4 | Allows conformational adaptation within binding pockets. |

Structural Causality & Pharmacophore Analysis

In medicinal chemistry, the spatial arrangement of functional groups strictly dictates target affinity. The N-(3-(hydroxymethyl)benzyl)acetamide scaffold is engineered for optimal target engagement:

-

The Acetamide Motif: Functions as a rigid, directional hydrogen-bond donor (via the amide NH) and acceptor (via the carbonyl oxygen). It is metabolically more stable than the corresponding ester or primary amine, resisting rapid plasma hydrolysis.

-

The meta-Hydroxymethyl Group: The meta substitution is not arbitrary. It enforces a ~120° trajectory between the benzylamine vector and the hydroxymethyl oxygen. This specific geometry allows the molecule to simultaneously anchor to a kinase hinge region (via the acetamide) while reaching into adjacent solvent-exposed sub-pockets (via the rotationally flexible -OH group).

Synthetic Methodology & Workflow

The synthesis of N-(3-(hydroxymethyl)benzyl)acetamide relies on the chemoselective N-acetylation of 3-(aminomethyl)phenylmethanol.

Causality of Experimental Design: Amino groups are intrinsically more nucleophilic than primary alcohols. However, to prevent the formation of the di-acetylated byproduct (O-acetylation), the reaction must be kinetically controlled. By utilizing a protic, competitive solvent system (Methanol/Water) at reduced temperatures, the O-acetylation pathway is heavily suppressed. The protic solvent strongly solvates the hydroxyl oxygen via hydrogen bonding, further dampening its nucleophilicity, thereby ensuring >95% chemoselectivity for the amide [2].

Step-by-Step Protocol:

-

Preparation: Dissolve 10.0 mmol of 3-(aminomethyl)phenylmethanol in 20 mL of a 1:1 (v/v) Methanol/Water mixture.

-

Thermal Control: Cool the reaction flask to 0–5 °C using an ice-water bath. This minimizes the exothermic runaway that leads to over-acetylation.

-

Reagent Addition: Add 10.5 mmol (1.05 eq) of acetic anhydride dropwise over 15 minutes to maintain strict stoichiometric control.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours.

-

In-Process Monitoring: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS to confirm the disappearance of the starting material (m/z 138.1) and the formation of the product (m/z 180.1).

-

Workup & Isolation: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na2SO4, and concentrate in vacuo to yield the product as a highly pure white solid.

Synthetic workflow for the selective N-acetylation of 3-(aminomethyl)phenylmethanol.

Analytical Validation Protocol

A self-validating protocol requires orthogonal analytical techniques to confirm both the molecular mass and the topological connectivity.

Table 3: Analytical Validation Data

| Technique | Parameters | Expected Signals & Assignments |

| LC-MS (ESI+) | C18 column, H2O/MeCN gradient | m/z 180.1 [M+H]+ (Base peak, confirms MW). |

| 1H NMR | 400 MHz, DMSO-d6 | δ 8.30 (br s, 1H, NH ); δ 7.28-7.15 (m, 4H, Ar-H ); δ 5.15 (t, J=5.7 Hz, 1H, OH ); δ 4.48 (d, J=5.7 Hz, 2H, CH2 OH); δ 4.25 (d, J=6.0 Hz, 2H, CH2 NH); δ 1.88 (s, 3H, COCH3 ). |

Causality of Validation: The presence of the triplet at δ 5.15 ppm in the NMR spectrum is the critical diagnostic signal. It chemically validates that the primary alcohol remains unreacted (confirming no O-acetylation occurred). If an esterified hydroxymethyl group were present, it would lack this exchangeable proton, and its adjacent CH2 signal would shift significantly downfield to ~5.0 ppm.

Cheminformatics data flow from 1D identifiers to 3D virtual screening.

References

-

Title: N-(3-(hydroxymethyl)benzyl)acetamide (CAS 1300730-19-1) Source: ChemSrc Database URL: [Link] [1]

-

Title: Access to N-Acetylated Chitohexaose with Well-Defined Degrees of Acetylation (Methodology for Selective N-Acetylation in Methanol/Water) Source: PubMed Central (PMC) URL: [Link][1]

Sources

Thermodynamic Profiling of N-(3-(hydroxymethyl)benzyl)acetamide: Predictive Models and Experimental Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Context

In modern pharmaceutical development, the thermodynamic characterization of synthetic intermediates is a critical path for ensuring scalable manufacturing and optimal formulation. N-(3-(hydroxymethyl)benzyl)acetamide (CAS No. 1300730-19-1)[1] is a highly functionalized amide derivative. Benzylacetamides serve as vital pharmacophores, frequently utilized in the structural design of novel anticonvulsants and targeted kinase inhibitors[2],[3].

Unlike its parent compound, N-benzylacetamide, this specific derivative features a meta-substituted hydroxymethyl group (-CH₂OH). The introduction of this hydroxyl moiety fundamentally alters the molecule's thermodynamic landscape. By acting as both a strong hydrogen-bond donor and acceptor, the hydroxymethyl group increases the rigidity of the crystalline lattice and the enthalpy of vaporization, directly impacting melting point, solubility, and thermal stability.

Comparative Thermodynamic Baseline

To accurately predict and validate the thermodynamic behavior of N-(3-(hydroxymethyl)benzyl)acetamide, we must establish a baseline using the unfunctionalized parent compound, N-benzylacetamide (CAS 588-46-5).

Empirical data for demonstrates a melting point of 61 °C and a boiling point of 157 °C at 2 mmHg. Furthermore, the standard enthalpy of formation for simple acetamides is well-documented (e.g., ΔH°f ≈ -38.1 kcal/mol for N-methylacetamide)[4].

Mechanistic Causality: The addition of the -CH₂OH group in our target compound induces extensive intermolecular hydrogen bonding. Consequently, the thermal energy required to disrupt the solid-state lattice (Enthalpy of Fusion, ΔHfus) and the liquid-state interactions (Enthalpy of Vaporization, ΔHvap) increases significantly. We predict a positive shift in the melting point by approximately 25–35 °C compared to the baseline.

Thermodynamic Data Summary

| Property | N-Benzylacetamide (Baseline),[5] | N-(3-(hydroxymethyl)benzyl)acetamide (Predicted) |

| Molecular Weight | 149.19 g/mol | 179.22 g/mol |

| Melting Point (Tm) | 61.0 °C | ~ 85.0 - 95.0 °C |

| Boiling Point (Tb) | 157 °C (at 2 mmHg) | ~ 210 °C (at 2 mmHg) |

| Enthalpy of Formation (ΔH°f) | ~ -45.0 kcal/mol | ~ -85.0 kcal/mol |

| Primary Intermolecular Forces | Dipole-Dipole, Weak H-bonding | Strong Intermolecular H-bonding, Dipole-Dipole |

In Silico Predictive Thermodynamics

When empirical data for novel intermediates is scarce, a self-validating computational approach is required prior to physical experimentation. We employ a dual-methodology approach combining Quantum Mechanics and empirical group additivity.

-

Density Functional Theory (DFT): Utilizing the3 is the industry standard for optimizing the geometry of benzylacetamide derivatives[3]. This specific basis set provides an optimal balance between computational cost and the accurate representation of electron correlation in organic amides.

-

Benson Group Additivity: By deconstructing the molecule into distinct functional nodes (aromatic ring, amide linkage, hydroxymethyl group), we calculate the standard heat capacity (Cp) and standard entropy (S°).

In silico workflow for predicting thermodynamic properties of novel amides.

Experimental Determination Protocols

To ensure scientific integrity, the predicted values must be validated through a rigorous, self-validating experimental framework. The following step-by-step methodologies detail the thermal analysis of N-(3-(hydroxymethyl)benzyl)acetamide.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the exact Melting Point (Tm) and Enthalpy of Fusion (ΔHfus).

-

Step 1: Accurately weigh 3.0 to 5.0 mg of the synthesized compound (ensuring >98% purity) into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

-

Step 2: Equilibrate the DSC cell at 20 °C.

-

Step 3: Heat the sample from 20 °C to 200 °C at a strictly controlled ramp rate of 10 °C/min.

-

Step 4: Maintain a constant dry nitrogen purge at 50 mL/min throughout the run.

-

Causality & Logic: The 10 °C/min heating rate is deliberately selected to minimize thermal lag while providing sharp, easily integrable endothermic peaks. The nitrogen purge is critical; it displaces oxygen, preventing premature oxidative degradation, thereby ensuring that the measured endotherm represents a pure physical phase transition rather than a chemical breakdown.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Establish thermal stability limits and estimate the boiling point/vaporization kinetics.

-

Step 1: Load 10.0 mg of the compound into a tared platinum TGA pan.

-

Step 2: Heat from ambient temperature to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

Step 3: Monitor the first derivative of the weight loss curve (DTG).

-

Causality & Logic: TGA provides the onset temperature of thermal decomposition (Td). Establishing Td is mandatory before attempting experimental boiling point determination, as functionalized amides often decompose before reaching their atmospheric boiling point. If Td < Tb, vacuum distillation thermodynamics must be applied.

Experimental thermal analysis workflow for validating in silico thermodynamic predictions.

Conclusion

The thermodynamic characterization of N-(3-(hydroxymethyl)benzyl)acetamide requires a synthesis of quantum mechanical predictions and rigorous thermal analysis. By understanding the causal relationship between its meta-hydroxymethyl substitution and its increased capacity for hydrogen bonding, researchers can accurately predict its elevated melting point and vaporization enthalpy compared to standard N-benzylacetamide. Employing the self-validating DSC and TGA protocols outlined above ensures that drug development professionals can confidently integrate this intermediate into scalable synthetic pathways.

References

- Chemsrc. "1300730-19-1_N-(3-(hydroxymethyl)benzyl)acetamide - cas号查询".

- Sigma-Aldrich. "N-Benzylacetamide | 588-46-5".

- Fisher Scientific. "N-Benzylacetamide 98.0+%, TCI America 25 g".

- ACS Publications. "Rethinking the Dehydrogenative Amide Synthesis | ACS Catalysis".

- CORE. "A Multivariate QSAR Study on the Anticonvulsant Activity of Acetamido-N-Benzylacetamide Derivatives".

- Taylor & Francis. "Quantitative structure activity relationship study of anticonvulsant activity of α_substituted acetamido-N-benzylacetamide derivatives".

Sources

- 1. 1300730-19-1_N-(3-(hydroxymethyl)benzyl)acetamideCAS号:1300730-19-1_N-(3-(hydroxymethyl)benzyl)acetamide【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-Benzylacetamide 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

N-(3-(hydroxymethyl)benzyl)acetamide as a fragment in drug discovery

N-(3-(hydroxymethyl)benzyl)acetamide: A Prototypical Scaffold for Fragment-Based Drug Discovery

A Technical Whitepaper by a Senior Application Scientist Tokyo, Japan — March 2026

Executive Summary

In the modern landscape of hit-to-lead optimization, Fragment-Based Drug Discovery (FBDD) has superseded traditional High-Throughput Screening (HTS) for challenging targets like protein-protein interactions (PPIs) and E3 ligases. Writing from our structural biology hub in Tokyo, this whitepaper dissects N-(3-(hydroxymethyl)benzyl)acetamide —a highly versatile, minimalistic chemical entity. By examining its physicochemical profile, structural elaboration vectors, and the biophysical screening cascade required to validate it, this guide provides a self-contained blueprint for leveraging prototypical fragments in rational drug design.

Physicochemical Profiling & The "Rule of Three"

The fundamental philosophy of FBDD is that small, low-affinity molecules can bind with exceptionally high ligand efficiency (binding energy per heavy atom). To ensure fragments can be effectively elaborated without bloating into non-druglike space, they must adhere to the Astex "Rule of Three" (Ro3) [1].

N-(3-(hydroxymethyl)benzyl)acetamide is a textbook example of an Ro3-compliant scaffold. Its low molecular weight and balanced partition coefficient (cLogP) ensure high aqueous solubility—a critical requirement since fragments must be screened at high concentrations (typically 0.5 to 2 mM) to detect weak (

Table 1: Physicochemical Profile of N-(3-(hydroxymethyl)benzyl)acetamide

| Property | Value | Ro3 Threshold | Mechanistic Advantage for FBDD |

| Molecular Weight | 179.22 Da | Leaves ample "molecular real estate" for hit-to-lead growth. | |

| cLogP | ~0.8 | Ensures high aqueous solubility for NMR/SPR screening at mM concentrations. | |

| H-Bond Donors (HBD) | 2 (-NH, -OH) | Provides specific directional anchoring in polar protein pockets. | |

| H-Bond Acceptors (HBA) | 2 (C=O, -OH) | Facilitates interactions with backbone amides (e.g., kinase hinges). | |

| Rotatable Bonds | 4 | Slightly above Ro3, allowing induced-fit conformational adaptation. | |

| Polar Surface Area | 49.3 Ų | Excellent membrane permeability profile for eventual cellular assays. |

Structural Vectors & Elaboration Logic

A successful fragment is not a drug; it is a high-quality starting point. N-(3-(hydroxymethyl)benzyl)acetamide possesses three distinct vectors for synthetic elaboration. Understanding the causality of these vectors allows medicinal chemists to rationally design fragment-growing strategies.

-

Vector 1: The Hydroxymethyl Group (-CH₂OH) Function: Acts as a dual hydrogen-bond donor/acceptor. Elaboration Logic: In many target sites, this vector points toward the solvent channel. It can be elaborated into larger ethers or amines to capture additional interactions with solvent-exposed residues, or converted into a warhead (e.g., acrylamide) for targeted covalent inhibition.

-

Vector 2: The Acetamide Moiety (-NHCOCH₃) Function: A privileged pharmacophore. Elaboration Logic: Acetamides are classic hinge-binding motifs in kinases. Furthermore, they mimic the glutarimide ring, acting as minimal binding determinants for E3 ubiquitin ligases like Cereblon (CRBN).

-

Vector 3: The Meta-Substituted Benzyl Core Function: Hydrophobic spacer and

-system. Elaboration Logic: Provides essential

Caption: Structural elaboration vectors of N-(3-(hydroxymethyl)benzyl)acetamide.

The Biophysical Screening Cascade

Because fragments like N-(3-(hydroxymethyl)benzyl)acetamide bind weakly, traditional biochemical assays (which rely on enzymatic inhibition) yield high false-negative rates. Instead, we must employ a rigorous biophysical cascade. The logic here is sequential: Detect (NMR)

Caption: Biophysical screening cascade for fragment-based hit identification.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives caused by aggregation or solvent mismatch.

Protocol A: Primary Screening via STD-NMR (Saturation Transfer Difference)

Developed from the foundational principles of SAR by NMR [2], STD-NMR is ideal for fragments because it relies on the rapid exchange (

Step-by-Step Workflow:

-

Sample Preparation: Prepare a solution containing 10 µM of the target protein and 1 mM of N-(3-(hydroxymethyl)benzyl)acetamide (a 1:100 ratio) in deuterated buffer (50 mM Tris-d11, 150 mM NaCl, 100% D₂O, pD 7.4). Causality: The massive ligand excess ensures that the bulk of the observed signal comes from the amplified transferred magnetization, not the free ligand.

-

Data Acquisition: Acquire a 1D ¹H NMR spectrum on a 600 MHz spectrometer. Apply a train of Gaussian pulses at -0.5 ppm (on-resonance) to selectively saturate the protein's aliphatic methyl protons. Acquire a second spectrum with irradiation at 40 ppm (off-resonance control).

-

Difference Spectrum Generation: Subtract the on-resonance spectrum from the off-resonance spectrum. Signals that remain belong exclusively to the fragment protons that received magnetization from the protein.

-

Self-Validation (Competition Assay): To prove the fragment is binding to the active site and not non-specifically aggregating, spike the sample with 50 µM of a known, high-affinity competitive inhibitor. If the STD signal of the fragment vanishes, the binding is target-specific.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

While NMR confirms binding, SPR quantifies the binding kinetics (

Step-by-Step Workflow:

-

Surface Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation) to a density of ~3,000 Response Units (RU). Causality: High density is required because the low molecular weight of the fragment (179 Da) produces a very small refractive index change upon binding.

-

DMSO Calibration (Critical Step): Fragments are stored in 100% DMSO. Prepare a running buffer with exactly 5% DMSO. Create a 7-point DMSO calibration curve (4.5% to 5.5%) and run it before the fragments. Causality: DMSO has a massive refractive index. A 0.1% mismatch between the sample and running buffer will create a bulk shift that mimics or masks fragment binding. The calibration curve allows the software to subtract this artifact.

-

Analyte Injection: Inject N-(3-(hydroxymethyl)benzyl)acetamide in a 5-point dose-response series (62.5 µM, 125 µM, 250 µM, 500 µM, 1 mM) at a high flow rate (50 µL/min) for 30 seconds. Causality: High flow rates minimize mass transport limitations, ensuring the rapid on/off kinetics typical of fragments are accurately captured.

-

Self-Validation (Stoichiometry Check): Calculate the theoretical maximum response (

) using the formula:

Conclusion

N-(3-(hydroxymethyl)benzyl)acetamide perfectly encapsulates the utility of FBDD. By starting with a sub-300 Dalton molecule that adheres to the Rule of Three, researchers can utilize precise biophysical cascades—from STD-NMR to SPR—to validate weak but highly efficient binding. The strategic vectors on this scaffold (hydroxymethyl, acetamide, and benzyl ring) provide medicinal chemists with a logical, structure-guided roadmap to elaborate a millimolar fragment into a nanomolar clinical candidate.

References

-

Title: The 'rule of three' for fragment-based drug discovery: where are we now? Source: Nature Reviews Drug Discovery (2013) URL: [Link]

-

Title: Discovering high-affinity ligands for proteins: SAR by NMR Source: Science (1996) URL: [Link]

-

Title: Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target Source: PLoS ONE (2013) URL: [Link]

Methodological & Application

Application Note: Highly Chemoselective N-Acetylation for the Synthesis of N-(3-(hydroxymethyl)benzyl)acetamide

Introduction & Mechanistic Rationale

The synthesis of N-(3-(hydroxymethyl)benzyl)acetamide (CAS: 1300730-19-1) requires the precise functionalization of an ambidentate starting material: 3-(aminomethyl)phenylmethanol. This molecule possesses both a primary aliphatic amine and a primary aliphatic alcohol. In fragment-based drug discovery (FBDD) and peptidomimetic synthesis, achieving absolute chemoselectivity without resorting to cumbersome protection-deprotection sequences is critical.

This protocol leverages the intrinsic kinetic nucleophilicity difference between amines and alcohols. By utilizing a Schotten-Baumann-type biphasic system (Ethyl Acetate / Aqueous NaHCO₃), we create a highly controlled environment. The aqueous basic layer serves a dual purpose: it acts as a thermodynamic sink for the acetic acid byproduct (preventing the protonation of the amine, which would halt the reaction) and suppresses unwanted O-acetylation by hydrolyzing any highly reactive acylium intermediates before they can react with the less nucleophilic hydroxyl group [1, 3]. Furthermore, conducting the reaction in water-compatible environments aligns with modern, scalable amine functionalization strategies [2].

Reaction Workflow

Fig 1: Chemoselective N-acetylation pathway highlighting the suppression of O-acetylation.

Reagent Matrix

Strict stoichiometric control is the foundation of this protocol. An excess of acetic anhydride beyond 1.05 equivalents drastically increases the probability of O-acetylation.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Moles | Role |

| 3-(Aminomethyl)phenylmethanol | 137.18 | 1.00 | 1.37 g | 10.0 mmol | Starting Material |

| Acetic Anhydride (Ac₂O) | 102.09 | 1.05 | 0.99 mL | 10.5 mmol | Acylating Agent |

| Sodium Bicarbonate (sat. aq.) | 84.01 | ~3.00 | 20.0 mL | ~20 mmol | Acid Scavenger / Base |

| Ethyl Acetate (EtOAc) | 88.11 | Solvent | 20.0 mL | - | Organic Phase |

Step-by-Step Experimental Protocol

-

System Preparation: In a 100 mL round-bottom flask equipped with a Teflon-coated magnetic stir bar, suspend 3-(aminomethyl)phenylmethanol (1.37 g, 10.0 mmol) in ethyl acetate (20 mL).

-

Causality: If your starting material is a hydrochloride salt (CAS: 40896-62-6), the amine is protonated and non-nucleophilic. You must allow extra time in Step 2 for the free base to be fully liberated.

-

-

Base Addition: Add 20 mL of saturated aqueous NaHCO₃ solution. Stir vigorously (800-1000 rpm) to ensure maximum interfacial surface area between the organic and aqueous layers.

-

Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

-

Causality: Lowering the temperature maximizes the kinetic differentiation between the amine and the alcohol, ensuring the acylating agent reacts exclusively with the nitrogen center.

-

-

Acylation: Using a syringe, add acetic anhydride (0.99 mL, 1.05 eq) dropwise over a period of 5–10 minutes.

-

Causality: Dropwise addition prevents localized concentration spikes of Ac₂O and mitigates the exothermic nature of the reaction, which could otherwise drive unwanted O-acetylation.

-

-

Maturation: Remove the ice bath. Allow the reaction mixture to naturally warm to room temperature (20–25 °C) and continue vigorous stirring for 2 hours.

-

In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1 v/v) eluent system.

-

Starting Material: R_f ≈ 0.1 (Stains deep purple/pink with Ninhydrin; UV active).

-

Target Product: R_f ≈ 0.4 (Ninhydrin negative; UV active).

-

The reaction is deemed complete when the Ninhydrin-active baseline spot is completely consumed.

-

Downstream Processing & Workup

Fig 2: Liquid-liquid extraction and purification workflow for the acetylated product.

-

Phase Separation: Transfer the biphasic mixture to a 125 mL separatory funnel. Isolate the upper organic (EtOAc) layer.

-

Aqueous Extraction: Extract the remaining aqueous layer with an additional 15 mL of EtOAc to ensure quantitative recovery of the product.

-

Washing & Drying: Combine the organic layers and wash with 20 mL of saturated NaCl (brine) to remove residual water and salts. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C water bath) to yield N-(3-(hydroxymethyl)benzyl)acetamide as a white to off-white solid. Yields typically exceed 95% without the need for column chromatography.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized batch, verify the structure against the following expected spectral data:

-

LC-MS (ESI+): Expected m/z for [M+H]⁺ = 180.1.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35 – 7.15 (m, 4H, Aromatic C-H)

-

δ 5.90 (br s, 1H, N-H amide, exchanges with D₂O)

-

δ 4.68 (s, 2H, Ar-CH₂ -OH)

-

δ 4.42 (d, J = 5.8 Hz, 2H, Ar-CH₂ -NH)

-

δ 2.30 (br s, 1H, O-H , exchanges with D₂O)

-

δ 2.02 (s, 3H, CO-CH₃ )

-

-

Diagnostic Check: The presence of the singlet at δ 4.68 ppm confirms the alcohol remains intact. If a downfield shift to ~5.1 ppm is observed alongside an additional acetyl singlet at ~2.1 ppm, O-acetylation has occurred.

Troubleshooting & Process Deviations

Issue: Formation of the N,O-diacetylated byproduct (N-(3-(acetoxymethyl)benzyl)acetamide). Root Cause: Poor temperature control during Ac₂O addition, or accidental use of >1.1 equivalents of Ac₂O. Remediation: Do not discard the batch. The O-acetyl group can be selectively cleaved in the presence of the N-acetyl group. Dissolve the crude mixture in Methanol (20 mL), add anhydrous K₂CO₃ (0.5 equivalents), and stir at room temperature for 1–2 hours. The ester will undergo transesterification/hydrolysis, regenerating the primary alcohol while leaving the robust amide bond completely intact.

References

-

Denitrogenative Radical Transacetylation of Amines Using Acetohydrazide in Water at Room Temperature Source: The Journal of Organic Chemistry - ACS Publications URL:[Link] [2]

Application Note: Reagents and Protocols for the Acetylation of 3-(aminomethyl)phenylmethanol

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Chemical Context

The functionalization of bifunctional molecules requires precise control over reaction conditions to achieve chemoselectivity. 3-(aminomethyl)phenylmethanol (CAS: 39895-55-1) is a classic example of a bifunctional building block, possessing both a primary benzylic amine (

When subjecting this molecule to acetylation, researchers must dictate whether the reaction yields a chemoselective N-acetylation (forming an amide while leaving the hydroxyl group intact) or a global N,O-diacetylation (forming both an amide and an ester). Because both functional groups are sterically unhindered, selectivity is driven entirely by the inherent electronic nucleophilicity of the heteroatoms and the strategic selection of reagents and catalysts[1].

Mechanistic Rationale & Reagent Selection

As a rule of thumb in physical organic chemistry, amines are significantly more nucleophilic than alcohols. The lone pair of electrons on the nitrogen atom is less tightly held (due to nitrogen's lower electronegativity compared to oxygen) and highly polarizable, making it a superior nucleophile for attacking the electrophilic carbonyl carbon of an acylating agent[2][3].

The Role of Acetic Anhydride ( ) vs. Acetyl Chloride ( )

-

Acetic Anhydride (

): This is the preferred reagent for controlled acetylation. It is a mild electrophile that reacts rapidly with primary amines at or below room temperature to form amides[2]. Because it is relatively soft, it does not readily react with un-ionized alcohols without a catalyst, allowing for near-perfect chemoselective N-acetylation[1]. -

Acetyl Chloride (

): Highly reactive and exothermic. While it can be used for N-acetylation, its aggressive nature often leads to over-acetylation (O-acetylation) and requires strict stoichiometric control and low temperatures.

The Necessity of DMAP for O-Acetylation

To force the acetylation of the less nucleophilic primary alcohol (achieving N,O-diacetylation), a nucleophilic acyl transfer catalyst is strictly required. 4-Dimethylaminopyridine (DMAP) is the industry standard for this transformation[4].

-

Mechanism of Action: DMAP attacks acetic anhydride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is orders of magnitude more reactive than acetic anhydride itself, effectively lowering the activation energy required for the hydroxyl oxygen to attack, thereby driving the O-acetylation forward[5].

-

Base Scavengers: Because acetylation generates acidic byproducts (acetic acid from

or HCl from

Reagent Selection Matrix

The following table summarizes the quantitative and qualitative reagent requirements based on the desired synthetic target.

| Target Product | Acylating Agent | Base / Acid Scavenger | Catalyst | Solvent | Temp & Time |

| Chemoselective N-Acetylation (Amide only) | Acetic Anhydride (1.05 - 1.10 eq) | None required (or TEA 1.2 eq) | None | Dichloromethane (DCM) or Methanol | 0 °C to RT (15 - 30 min) |

| Global N,O-Diacetylation (Amide + Ester) | Acetic Anhydride (>2.50 eq) | Triethylamine (TEA) (3.00 eq) | DMAP (0.10 eq) | Dichloromethane (DCM) | RT (2 - 4 hours) |

Reaction Pathway Visualization

Reaction pathways for the acetylation of 3-(aminomethyl)phenylmethanol based on reagent selection.

Experimental Protocols

Protocol A: Chemoselective N-Acetylation

Objective: Isolate N-(3-(hydroxymethyl)benzyl)acetamide.

Self-Validating Rationale: By omitting DMAP and keeping the temperature low, the reaction relies solely on the kinetic preference of the amine. Using exactly 1.05 equivalents of

-

Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(aminomethyl)phenylmethanol (1.0 mmol) in anhydrous DCM (10 mL).

-

Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

-

Reagent Addition: Dissolve acetic anhydride (1.05 mmol, 1.05 eq) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (eluent: 5% MeOH in DCM). The primary amine will be consumed within 15–30 minutes[2].

-

Quenching & Workup: Add 10 mL of saturated aqueous

and stir vigorously for 15 minutes to hydrolyze any unreacted acetic anhydride. -

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure to yield the pure N-acetylated product.

Protocol B: Global N,O-Diacetylation

Objective: Isolate 3-(acetamidomethyl)benzyl acetate.

Self-Validating Rationale: The addition of catalytic DMAP forces the O-acetylation. An acidic wash during workup is critical to remove the DMAP and TEA, preventing contamination of the final product.

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-(aminomethyl)phenylmethanol (1.0 mmol) in anhydrous DCM (10 mL).

-

Base & Catalyst Addition: Add Triethylamine (3.0 mmol, 3.0 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 eq) to the solution. Stir for 5 minutes at room temperature.

-

Reagent Addition: Add acetic anhydride (2.5 mmol, 2.5 eq) dropwise. (Note: The reaction may become mildly exothermic; a room temperature water bath can be used to maintain 20-25 °C).

-

Reaction: Stir the mixture at room temperature. N-acetylation occurs instantly, while the DMAP-catalyzed O-acetylation will take approximately 2 to 4 hours[4][5]. Monitor by TLC (eluent: 30% EtOAc in Hexanes).

-

Quenching & Workup: Quench the reaction by adding 2 mL of methanol to destroy excess acetic anhydride, stirring for 15 minutes.

-

Extraction: Dilute the mixture with an additional 15 mL of DCM. Wash the organic layer sequentially with 1M aqueous HCl (2 × 10 mL) to remove TEA and DMAP, followed by saturated aqueous

(10 mL), and brine (10 mL). -

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield the N,O-diacetylated product.

References

-

An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions Orientjchem.org URL: [Link]

-

Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions MDPI URL: [Link]

-

Chemoselective Acylation of Nucleosides National Institutes of Health (NIH) URL:[Link]

-

O-Acetylation using acetic anhydride in pyridine National Institutes of Health (NIH) URL: [Link]

-

Sustainable Methodology for the Synthesis of Amides, Esters and Polypropionate Fragments University of Bath URL: [Link]

Sources

- 1. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. purehost.bath.ac.uk [purehost.bath.ac.uk]

Application Note: Optimizing Reaction Conditions for N-(3-(hydroxymethyl)benzyl)acetamide Production

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To establish a scalable, highly chemoselective, and self-validating protocol for the N-acetylation of 3-(hydroxymethyl)benzylamine.

Mechanistic Rationale: The Chemoselectivity Challenge

The synthesis of N-(3-(hydroxymethyl)benzyl)acetamide from 3-(hydroxymethyl)benzylamine presents a classic chemoselectivity challenge: the precursor is a bifunctional scaffold containing both a primary benzylic amine and a primary benzylic alcohol.

In organic synthesis, the inherent differences in basicity and nucleophilicity between amino and hydroxyl groups dictate the molecule's reactivity, allowing for 1[1]. The primary amine is significantly more nucleophilic than the alcohol. By operating under strict kinetic control (0–5 °C) and carefully limiting the equivalents of the acylating agent (acetic anhydride), the activation energy barrier for N-acetylation is rapidly overcome while O-acetylation remains kinetically sluggish.

This chemoselective preference is similarly exploited in the industrial synthesis of APIs like acetaminophen, where2[2], and in the synthesis of Oseltamivir, where3[3].

Conversely, introducing base catalysts such as 4-dimethylaminopyridine (DMAP) or pyridine shifts the reaction toward thermodynamic control. DMAP forms a highly reactive acylpyridinium intermediate that forcefully acetylates the less nucleophilic alcohol, leading to the undesired N,O-diacetate side product.

Reaction pathway illustrating kinetic vs. thermodynamic control for selective N-acetylation.

Optimization of Reaction Conditions

To maximize the yield of the target N-acetate while suppressing O-acetylation, various solvent systems and additives were evaluated. The quantitative data is summarized in Table 1 .

Table 1: Optimization of Reaction Conditions for N-Acetylation

| Entry | Solvent System | Ac₂O (eq) | Base / Additive | Temp (°C) | N-Acetate (%) | O-Acetate (%) | Diacetate (%) |

| 1 | Dichloromethane (DCM) | 1.00 | None | 0 to RT | 82 | 4 | 14 |

| 2 | Dichloromethane (DCM) | 2.50 | DMAP (0.1 eq), Et₃N | RT | <1 | <1 | >98 |

| 3 | H₂O / THF (1:1) | 1.10 | NaOAc (aq) | 0 | 89 | 2 | 9 |

| 4 | EtOAc / H₂O (1:1) | 1.05 | NaHCO₃ (aq) | 0 to 5 | >98 | ND | <1 |

Note: ND = Not Detected. Yields determined by quantitative HPLC analysis at 254 nm.

Causality Behind the Optimal Choice (Entry 4)

The biphasic Ethyl Acetate (EtOAc) / Aqueous Sodium Bicarbonate (NaHCO₃) system is the optimal choice for three critical reasons:

-

Acid Scavenging: The reaction generates one equivalent of acetic acid. If left unneutralized, it protonates the unreacted starting material, forming an unreactive ammonium salt and stalling the reaction. Aqueous buffers have been historically validated to 4[4].

-

Phase Partitioning: The starting amine partitions near the aqueous-organic interface. Once N-acetylated, its lipophilicity increases, driving the product entirely into the EtOAc layer. This physical separation prevents the newly formed product from over-reacting with the acylating agent.

-

Hydrolytic Reversibility: Any transient O-acetyl species formed in the aqueous phase are rapidly hydrolyzed back to the alcohol by the mildly basic NaHCO₃, effectively "locking" the final product in the highly stable N-acetylated state. This aligns with broader findings that 5[5].

Self-Validating Experimental Protocol

A robust protocol must not rely on arbitrary reaction times; it must be a self-validating system governed by In-Process Controls (IPC).

Optimized step-by-step workflow for the biphasic N-acetylation and isolation process.

Step-by-Step Methodology

Materials Required:

-

3-(hydroxymethyl)benzylamine (1.0 eq, 10.0 g, 72.9 mmol)

-

Acetic Anhydride (Ac₂O, ≥99% purity) (1.05 eq, 7.81 g, 76.5 mmol)

-

Ethyl Acetate (EtOAc) (100 mL)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) (100 mL)

-

Brine (50 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

System Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(hydroxymethyl)benzylamine (10.0 g) in EtOAc (100 mL). Add saturated aqueous NaHCO₃ (100 mL) to create a biphasic mixture.

-

Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Begin vigorous stirring (>600 rpm) to maximize the interfacial surface area between the aqueous and organic layers.

-

Controlled Addition: Charge a dropping funnel with acetic anhydride (7.81 g). Add the Ac₂O dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction & IPC (The Validation Loop): Once addition is complete, stir the mixture at 0–5 °C for 1 hour.

-

Self-Validation Step: Pull a 50 µL aliquot from the organic layer. Dilute with 1 mL acetonitrile and analyze via HPLC (or TLC using 9:1 DCM:MeOH).

-

Decision Gate: If unreacted starting material is >1%, add an additional 0.05 eq of Ac₂O, stir for 30 mins, and re-test. Do not proceed to workup until the precursor is fully consumed.

-

-

Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate cleanly. Drain the lower aqueous layer.

-

Washing & Drying: Wash the retained organic (EtOAc) layer with brine (50 mL) to remove residual water and salts. Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and swirl until the drying agent is free-flowing. Filter out the solid.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C water bath) to yield N-(3-(hydroxymethyl)benzyl)acetamide as a high-purity white solid (>98% yield). No further column chromatography is required.

References

-

"basic reactivity of the amino and hydroxyl groups in 5-Aminopentan-2-ol", BenchChem. 1

-

"Preparation and evaluation of acylated tRNAs", PMC - NIH. 4

-

"US9006488B1 - Solvent free synthesis of acetaminophen", Google Patents. 2

-

"Oseltamivir (Tamiflu®): A Technical Guide to its Discovery and Synthesis", BenchChem. 3

-

"A highly selective and efficient acetylation of alcohols and amines with acetic anhydride...", ResearchGate. 5

Sources

Application Note: Rational Solvent Selection and Recrystallization Protocols for N-(3-(hydroxymethyl)benzyl)acetamide

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Executive Summary

The purification of small-molecule active pharmaceutical ingredients (APIs) and critical intermediates requires a deep understanding of their physicochemical properties. N-(3-(hydroxymethyl)benzyl)acetamide (CAS: 1300730-19-1) presents a unique crystallization challenge due to its dual hydrogen-bonding domains: an acetamide group and a hydroxymethyl group attached to a benzyl core. This application note details the rational design of a recrystallization process for this molecule, focusing on overcoming kinetic entrapment, avoiding liquid-liquid phase separation (LLPS), and achieving high-purity crystalline solid forms.

Physicochemical Profiling & Mechanistic Rationale

Hydrogen Bonding and Polymorphic Risk

N-(3-(hydroxymethyl)benzyl)acetamide possesses both strong hydrogen-bond donors (-NH, -OH) and acceptors (C=O, -OH). In the solid state, these functional groups drive the formation of complex, highly ordered intermolecular networks. Molecules with high densities of amides and hydroxyl groups are predisposed to complex polymorphic behavior because the crystal lattice can pack in multiple conformations with similar thermodynamic stabilities[1]. Furthermore, the specific hydrogen-bonding propensity of the chosen solvent directly dictates the preferential nucleation of specific polymorphs by either disrupting or facilitating solute-solute dimer formation[2].

The Threat of "Oiling Out" (Liquid-Liquid Phase Separation)

When crystallizing highly polar, hydrogen-bonding molecules from mixed solvent systems (particularly water-miscible organic solvents like Ethanol/Water), the system is highly susceptible to Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out"[3].

Instead of forming a highly ordered crystal lattice, the supersaturated solution separates into a solute-rich liquid phase (an oil or emulsion) and a solvent-rich phase[4]. Oiling out is a kinetic phenomenon that bypasses the desired impurity rejection mechanism of slow crystal growth. The resulting oil droplets act as a "sink" for impurities, eventually solidifying into a sticky, amorphous gum that is difficult to isolate and fails purity specifications[4].

Thermodynamic pathways comparing ideal crystallization versus liquid-liquid phase separation.

Solvent Selection Matrix

To mitigate LLPS and ensure high purity, solvent selection must balance solubility at reflux with a controlled solubility drop upon cooling. The table below summarizes the quantitative and qualitative evaluation of potential recrystallization systems for N-(3-(hydroxymethyl)benzyl)acetamide.

| Solvent System | Ratio (v/v) | Solubility Profile (Hot / Cold) | LLPS Risk | Suitability & Rationale |

| Ethyl Acetate (EtOAc) | Single | High / Low | Low | Optimal. The carbonyl group of EtOAc acts as a moderate H-bond acceptor, providing good solubility at reflux without inducing oiling out upon cooling. |

| EtOAc / Heptane | 1 : 0.5 | High / Very Low | Moderate | Good for Yield. Heptane acts as an anti-solvent. Must be added slowly to avoid localized high supersaturation and subsequent oiling out. |

| Ethanol / Water | 1 : 1 | Very High / Low | High | Not Recommended. The high polarity and H-bonding capacity heavily favor liquid-liquid phase separation (oiling out)[3]. |

| Acetone | Single | High / Moderate | Low | Acceptable. However, the yield may be lower compared to EtOAc due to higher cold solubility. |

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Causality is built into the methodology to ensure the operator can identify and correct deviations (such as premature nucleation or LLPS) in real-time.

Step-by-step experimental workflow for the recrystallization of the target acetamide.

Protocol A: Single Solvent Recrystallization (Ethyl Acetate)

This is the preferred method for maximizing purity and avoiding kinetic entrapment.

-

Dissolution (The Critical Phase):

-

Suspend the crude N-(3-(hydroxymethyl)benzyl)acetamide in 5 volumes (v/w) of Ethyl Acetate in a jacketed reactor equipped with overhead stirring.

-

Heat the suspension to reflux (~77 °C) under continuous agitation (250 rpm).

-

Causality: Complete dissolution is required to erase the thermal history of the crude solid and destroy any undesirable polymorphic seeds.

-

-

Hot Filtration (Self-Validating Step):

-

Pass the boiling solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble mechanical impurities.

-

Validation Check: The filtrate must be optically clear. If the solution is turbid, premature nucleation has occurred. Reheat the filtrate to 77 °C until clear.

-

-

Controlled Cooling (Traversing the MSZW):

-

Cool the solution from 77 °C to 60 °C at a rate of 0.5 °C/min.

-

From 60 °C down to 40 °C, reduce the cooling rate to 0.1 °C/min .

-

Causality: A slow cooling rate through the Metastable Zone Width (MSZW) ensures that primary nucleation occurs via an ordered crystal lattice rather than crashing out as an amorphous oil[3].

-

-

Aging and Isolation:

-

Once the cloud point is reached (visual confirmation of nucleation), hold the temperature isothermally for 60 minutes. This allows the crystal lattice to organize and reject impurities into the mother liquor.

-

Cool to 5 °C, filter the suspension via a Buchner funnel, and wash the filter cake with 1 volume of ice-cold EtOAc.

-

Dry in a vacuum oven at 40 °C until a constant weight is achieved.

-

Protocol B: Anti-Solvent Drowning Out (EtOAc / Heptane)

Use this protocol if the overall yield from Protocol A is insufficient (< 70%).

-

Dissolution: Dissolve the crude material in 4 volumes of hot EtOAc (70 °C). Perform hot filtration.

-

Cooling & Seeding: Cool the clear filtrate to 50 °C. If available, add 1% (w/w) of pure N-(3-(hydroxymethyl)benzyl)acetamide seed crystals.

-

Causality: Seeding provides a low-energy surface for crystal growth, effectively bypassing the high-energy barrier of primary nucleation and completely suppressing the risk of LLPS[3].

-

-

Anti-Solvent Addition:

-

Using a dosing pump, add 2 volumes of Heptane dropwise over 2 hours while maintaining the temperature at 50 °C.

-

Validation Check: If the solution turns milky but no distinct crystalline particles are visible under a microscope, oiling out has occurred. Corrective Action: Immediately halt Heptane addition, reheat the mixture by 10 °C to redissolve the oil, and resume addition at a slower rate.

-

-

Isolation: Cool the resulting suspension to 10 °C over 1 hour, filter, wash with cold Heptane, and dry in vacuo.

Analytical Validation

To confirm the success of the recrystallization, the isolated solid must be subjected to:

-

Differential Scanning Calorimetry (DSC): To confirm a sharp, single endothermic melting peak, indicating high polymorphic purity and the absence of amorphous domains.

-

Proton NMR (¹H-NMR in DMSO-d6): To verify the removal of residual solvents (EtOAc typically appears at 4.03, 1.99, and 1.17 ppm; Heptane at 1.2-1.3 ppm and 0.8 ppm) and organic impurities.

References

1.[1] Crystallisation and Polymorphism. Organic Process Research & Development. Available at:[Link] 2.[2] Solvent Effects on the Crystallization and Preferential Nucleation of Carbamazepine Anhydrous Polymorphs: A Molecular Recognition Perspective. Organic Process Research & Development. Available at:[Link] 3.[4] Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development. Available at:[Link] 4.[3] An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development. Available at:[Link]

Sources

Application Note: N-(3-(Hydroxymethyl)benzyl)acetamide as a Bifunctional Scaffold in Lead Optimization and API Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: N-(3-(hydroxymethyl)benzyl)acetamide (CAS: 1300730-19-1)

Executive Summary & Chemical Profile

In modern drug discovery, the efficiency of lead optimization relies heavily on the use of versatile, pre-functionalized building blocks. N-(3-(hydroxymethyl)benzyl)acetamide is a highly privileged bifunctional pharmaceutical intermediate. Structurally, it features a central benzene ring with a 1,3-disubstitution (meta) pattern, bearing an acetamidomethyl group and a hydroxymethyl group.

This specific architecture provides an "orthogonal reactivity" profile. The hydroxymethyl group serves as a prime handle for late-stage electrophilic functionalization (via oxidation to an aldehyde), while the acetamide acts as a robust, temporarily protected primary amine that can be liberated under forcing conditions.

Strategic Relevance in Drug Design

As a Senior Application Scientist, I frequently recommend this scaffold for two mechanistic reasons:

-

Optimal Vector Geometry: The meta-substitution pattern projects its functional groups at a ~120° exit vector. This specific geometry is highly sought after in the design of protein-protein interaction (PPI) inhibitors, as it perfectly bridges hydrophobic binding pockets with solvent-exposed regions. This vector profile is a hallmark of modern PD-1/PD-L1 antagonists and targeted kinase inhibitors [1].

-

Metabolic Stability & Hydrogen Bonding: The acetamide moiety is not merely a protecting group; it is often retained in the final Active Pharmaceutical Ingredient (API). Unlike esters, amides are highly resistant to plasma esterases. Furthermore, the acetamide acts as a neutral, directional hydrogen bond donor/acceptor, which is critical for interacting with kinase hinge regions.

Experimental Workflows & Methodologies

To maximize the utility of this intermediate, we have validated two divergent synthetic pathways. Every protocol below is designed as a self-validating system to ensure high fidelity in your synthetic workflows.

Workflow A: Chemoselective Oxidation to N-(3-formylbenzyl)acetamide

Objective: Convert the benzylic alcohol to an aldehyde without over-oxidizing to a carboxylic acid. Causality & Reagent Choice: Dess-Martin Periodinane (DMP) is selected over traditional chromium-based oxidants (e.g., PCC or Jones reagent) due to its superior chemoselectivity, milder reaction conditions, and the avoidance of toxic heavy metal byproducts [2]. DMP effectively halts oxidation at the aldehyde stage by operating through an iodine(V) intermediate that undergoes a concerted E2-like elimination, preventing the over-oxidation commonly seen with aqueous oxidants [3].

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 1.0 equivalent of N-(3-(hydroxymethyl)benzyl)acetamide in anhydrous Dichloromethane (CH₂Cl₂) to achieve a 0.2 M concentration.

-

Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.2 equivalents of Dess-Martin Periodinane (DMP) in small portions to control the mild exotherm.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

-

Quench: Once complete, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear (this destroys unreacted hypervalent iodine species).

-

Extraction: Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate/Hexanes eluent. The product aldehyde will exhibit a higher

value (less polar) than the starting benzylic alcohol. To definitively confirm the presence of the aldehyde, dip the TLC plate in a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain; a bright yellow/orange spot instantly validates successful oxidation.

Workflow B: Acid-Catalyzed Hydrolysis to (3-(aminomethyl)phenyl)methanol

Objective: Remove the acetyl group to liberate the primary benzylamine for subsequent coupling. Causality & Reagent Choice: Amide bonds possess significant resonance stabilization (~15-20 kcal/mol), rendering them highly resistant to spontaneous hydrolysis [4]. Therefore, forcing conditions using strong aqueous acids under reflux are required. Acid catalysis is preferred over base catalysis here to prevent potential base-catalyzed polymerization or etherification of the unprotected benzylic alcohol.

Step-by-Step Protocol:

-

Preparation: Suspend 1.0 equivalent of the starting material in 6M aqueous HCl (approximately 10 mL per gram of substrate).

-

Reflux: Attach a reflux condenser and heat the mixture to 100–110 °C for 12–16 hours with vigorous stirring.

-

Purification (Washing): Cool the reaction to room temperature. Wash the acidic aqueous layer with Diethyl Ether (2x) to remove any cleaved acetic acid and non-polar organic impurities.

-

Basification: Cool the aqueous layer in an ice bath and carefully add 6M NaOH dropwise until the pH reaches >10. This deprotonates the intermediate ammonium salt to yield the free primary amine.

-

Extraction: Extract the liberated amine with Ethyl Acetate (3x). Dry the combined organics over Na₂SO₄ and concentrate.

Self-Validation System: Monitor the consumption of the starting material via LC-MS. Once isolated, spot the product on a silica TLC plate and stain with Ninhydrin solution followed by gentle heating. A deep purple or blue spot unequivocally confirms the presence of the liberated primary aliphatic amine.

Quantitative Data Summarization

The following table summarizes the expected reaction metrics and analytical markers for the divergent pathways of this scaffold.

| Transformation | Reagents & Solvents | Temp (°C) | Time (h) | Expected Yield (%) | Key Analytical Marker |

| Oxidation to Aldehyde | DMP (1.2 eq), CH₂Cl₂ | 0 to 25 | 2 - 4 | 85 - 95 | ¹H NMR: ~9.9 ppm (CHO singlet) |

| Hydrolysis to Amine | 6M HCl (aq) | 100 - 110 | 12 - 16 | 75 - 85 | TLC: Ninhydrin positive (Purple) |

| Reductive Amination | R-NH₂, NaBH(OAc)₃, DCE | 25 | 4 - 12 | 70 - 90 | MS:[M+H]⁺ expected mass shift |

| Amidation of Amine | R-COOH, HATU, DIPEA | 25 | 2 - 6 | 80 - 95 | IR: ~1650 cm⁻¹ (Amide I band) |

*Downstream applications utilizing the products from Workflow A and B.

Pathway Visualization

The logical divergence of N-(3-(hydroxymethyl)benzyl)acetamide allows medicinal chemists to rapidly synthesize distinct libraries of Active Pharmaceutical Ingredients.

Synthetic divergence of N-(3-(hydroxymethyl)benzyl)acetamide into distinct API building blocks.

References

- US20230303494A1 - Benzylamine derivative, preparation method therefor and use thereof Google Patents URL

- 4.2: Oxidation of Alcohols (review from CHM 222)

- Dess−Martin Periodinane Oxidation ResearchGate URL

- Amide Bond Activation MDPI URL

Application Note: Scalable Synthesis Routes for N-(3-(hydroxymethyl)benzyl)acetamide

Introduction & Target Molecule Profile

N-(3-(hydroxymethyl)benzyl)acetamide (CAS: 1300730-19-1) [[1]]() is a highly versatile building block utilized in pharmaceutical development and medicinal chemistry. The molecule features a benzylacetamide core with a meta-substituted hydroxymethyl group, providing dual sites for hydrogen bonding and further functionalization. Because the molecule contains both a secondary amide and a primary alcohol, the primary synthetic challenge lies in maintaining strict chemoselectivity to avoid over-alkylation or over-acylation during its construction.

Retrosynthetic Analysis & Route Selection

The synthesis of N-(3-(hydroxymethyl)benzyl)acetamide can be achieved through two primary pathways. Route A leverages the chemoselective N-acetylation of the commercially available amino alcohol, (3-(aminomethyl)phenyl)methanol (CAS: 34231-22-6) 2. Route B involves the reduction of an ester precursor, methyl 3-(acetamidomethyl)benzoate.

Retrosynthetic pathways for N-(3-(hydroxymethyl)benzyl)acetamide.

Route A is generally preferred for scale-up due to its high atom economy, single-step nature, and the avoidance of hazardous hydride reducing agents.

Route A: Chemoselective N-Acetylation (Preferred)

Mechanistic Insights

Selective N-acetylation of amino alcohols is a fundamental transformation in organic synthesis, famously utilized in the commercial scale-up of the antiviral drug Oseltamivir 3. The aliphatic primary amine is significantly more nucleophilic than the primary hydroxyl group 4. By conducting the reaction in a protic solvent (methanol) at low temperatures (0 °C), the kinetic preference for N-acetylation is maximized.

Methanol plays a vital dual role here: it hydrogen-bonds with the hydroxyl group of the substrate (further dampening its nucleophilicity) and acts as a mild scavenger for any excess acetic anhydride, slowly converting it into volatile methyl acetate. This self-regulating system prevents O-acetylation and eliminates the need for complex protecting group strategies.

Step-by-Step Protocol

-

Preparation : In a 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 10.0 g (72.9 mmol) of (3-(aminomethyl)phenyl)methanol [[5]]() in 200 mL of anhydrous methanol.

-

Cooling : Submerge the flask in an ice-water bath and cool the solution to an internal temperature of 0 °C.

-

Acylation : Slowly add 7.81 g (76.5 mmol, 1.05 eq) of acetic anhydride dropwise over 30 minutes using an addition funnel. Maintain the internal temperature below 5 °C to suppress O-acetylation.

-

Reaction : Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor the reaction progress via TLC (DCM:MeOH 9:1, Ninhydrin stain; the primary amine spot should completely disappear).

-

Quenching & Concentration : Once the amine is fully consumed, concentrate the mixture under reduced pressure at 35 °C to remove methanol, methyl acetate, and residual acetic acid.

-

Crystallization : Dissolve the crude oily residue in 50 mL of warm ethyl acetate. Slowly add 150 mL of hexanes while stirring vigorously to induce crystallization.

-

Isolation : Filter the resulting white crystalline solid, wash with cold hexanes (2 x 20 mL), and dry under high vacuum at 40 °C for 4 hours to afford the pure product.

Step-by-step experimental workflow for the chemoselective N-acetylation (Route A).

Route B: Reductive Pathway from Methyl 3-(acetamidomethyl)benzoate

Mechanistic Insights

When starting from an ester precursor, the challenge lies in reducing the ester to a primary alcohol without reducing the acetamide moiety. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will indiscriminately reduce both functional groups, yielding an unwanted ethylamine derivative. Therefore, a milder, chemoselective reducing agent such as lithium borohydride (LiBH₄) is required. LiBH₄ is sufficiently reactive to reduce esters to alcohols in ethereal solvents (THF) but leaves secondary amides intact.

Step-by-Step Protocol

-

Preparation : Dissolve 10.0 g (48.3 mmol) of methyl 3-(acetamidomethyl)benzoate in 150 mL of anhydrous THF in a flame-dried flask under nitrogen.

-

Cooling : Cool the solution to 0 °C using an ice-water bath.

-

Reduction : Add 2.1 g (96.6 mmol, 2.0 eq) of LiBH₄ powder portion-wise over 15 minutes. (Caution: Exothermic reaction with hydrogen gas evolution).

-

Reaction : Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching : Cool the mixture back to 0 °C and carefully quench by the dropwise addition of 20 mL of saturated aqueous NH₄Cl. Stir until effervescence ceases.

-

Extraction : Dilute with 100 mL of water and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification : Purify the crude product via flash column chromatography (Silica gel, gradient elution from 50% to 100% EtOAc in Hexanes) to yield the target compound.

Summary & Data Presentation

The following table summarizes the key metrics for both synthetic routes, providing a clear comparison for process chemists evaluating scale-up viability.

| Parameter | Route A (Chemoselective N-Acetylation) | Route B (Ester Reduction) |

| Starting Material | (3-(Aminomethyl)phenyl)methanol | Methyl 3-(acetamidomethyl)benzoate |

| Number of Steps | 1 | 2 (from amino ester) |

| Typical Yield | 92 - 95% | 70 - 75% |

| Chemoselectivity | Excellent (Amine vs. Alcohol) | Moderate (Ester vs. Amide) |

| Atom Economy | High (Acetic acid byproduct) | Moderate (Boron/Lithium salts) |

| Reaction Time | 2.5 hours | 12 hours |

| Process Scalability | High (Pilot-plant ready) | Medium (Requires handling of hydrides) |

References

-

2 National Center for Biotechnology Information. "[3-(Aminomethyl)phenyl]methanol | C8H11NO | CID 21880609 - PubChem - NIH". PubChem.

-

3 Benchchem. "Oseltamivir (Tamiflu®): A Technical Guide to its Discovery and Synthesis". Benchchem Technical Guides.

-

4 Arkivoc. "Selective acetylation of primary amino groups with phenyl acetate: simple conversion of polyamines into N,N". Arkat USA.

-

5 ChemicalBook. "(3-(aminomethyl)phenyl)methanol | 34231-22-6". ChemicalBook Properties.

-

1 10X CHEM. "1300730-19-1. N-(3-(Hydroxymethyl)benzyl)acetamide". 10X CHEM Catalog.

Sources

Application Note: Chemoselective Derivatization of the Hydroxymethyl Group in Benzyl Acetamides

Executive Summary & Scope

The derivatization of the hydroxymethyl group (

This technical guide provides a comprehensive, self-validating framework for the O-methylation of (R)-N-benzyl-2-acetamido-3-hydroxypropionamide. By moving away from obsolete, racemization-prone historical methods, we detail two field-proven, highly scalable protocols: Phase Transfer Catalysis (PTC) and Organolithium-Mediated Chelation .

Mechanistic Insights: Causality Behind Experimental Choices

When derivatizing the primary hydroxyl group in this scaffold, chemists face two competing side reactions that dictate reagent selection:

-

Base-Catalyzed Racemization (Epimerization): The

-proton situated between the acetamide nitrogen and the carbonyl group is moderately acidic. Prolonged exposure to mild bases (such as the historically used Silver(I) Oxide, -

N-Alkylation vs. O-Alkylation: The molecule possesses three nucleophilic sites: the hydroxyl oxygen, the acetamide nitrogen, and the benzylamide nitrogen. To favor O-methylation, the protocols below manipulate phase dynamics and metal-chelation to enhance the kinetic nucleophilicity of the oxygen atom over the nitrogen atoms.

The Self-Validating Paradigm

A protocol is only as robust as its In-Process Controls (IPCs). Both methodologies described below are designed as self-validating systems: the reaction's success is continuously verified by monitoring the disappearance of the starting material via LC-MS, while chiral HPLC is employed at the 1-hour mark to confirm the absolute suppression of the S-enantiomer byproduct[3]. If chiral degradation exceeds 0.1%, the system dictates an immediate thermal quench.

Comparative Data Analysis

The following table summarizes the quantitative metrics comparing the obsolete historical method against the two modern protocols detailed in this guide[1].

| Parameter | Silver(I) Oxide Method (Historical) | Phase Transfer Catalysis (PTC) | Organolithium Method |

| Reagents | NaOH, TBAB, | ||

| Yield | 79% – 85% | > 95% | > 90% |

| Chiral Purity (ee) | ~85% (Significant Racemization) | > 99.5% (Maintained) | > 99.0% (Maintained) |

| Scalability | Poor (Expensive, light-sensitive) | Excellent (Industrial standard) | Good (Requires cryogenic cooling) |

| Chemoselectivity | Moderate | High (Biphasic shielding) | High (Chelation-controlled) |

Workflow Visualization

Figure 1: Synthetic workflow for the O-methylation of benzyl acetamides, highlighting chemoselectivity.

Validated Experimental Protocols

Protocol A: Phase Transfer Catalysis (PTC) O-Methylation

Causality & Rationale: This method utilizes a biphasic system. Aqueous sodium hydroxide deprotonates the hydroxymethyl group at the interface. The phase transfer catalyst (Tetrabutylammonium bromide, TBAB) immediately forms an ion pair with the alkoxide, shuttling it into the organic phase where it rapidly reacts with dimethyl sulfate (

Step-by-Step Methodology:

-

System Preparation: Equip a jacketed reactor with a high-shear mechanical stirrer. Validation Check: Ensure stirring RPM is calibrated to >400 RPM to guarantee a maximized biphasic interface.

-

Dissolution: Dissolve 1.0 equivalent of (R)-N-benzyl-2-acetamido-3-hydroxypropionamide in dichloromethane (DCM) or toluene (10 volumes).

-

Catalyst Addition: Add 0.05 equivalents of TBAB to the organic solution.

-

Base Introduction: Cool the reactor to 5–10 °C. Slowly charge the reactor with an aqueous solution of NaOH (30% w/w, 3.0 equivalents).

-

Derivatization: Dropwise add 1.2 equivalents of dimethyl sulfate (

) over 45 minutes, maintaining the internal temperature strictly below 15 °C to prevent exothermic degradation. -

Self-Validation (IPC): After 2 hours of vigorous stirring, sample the organic phase. Run a rapid LC-MS to confirm >98% conversion, and Chiral HPLC to verify <0.1% S-enantiomer formation.

-

Workup: Halt stirring and allow phase separation. Discard the aqueous layer. Wash the organic layer sequentially with 5% aqueous ammonia (to quench unreacted

), water, and brine. -

Isolation: Concentrate the organic phase under reduced pressure to yield the crude O-methylated product, which can be recrystallized from ethyl acetate/hexane.

Protocol B: Organolithium-Mediated Chelation

Causality & Rationale: This protocol employs cryogenic temperatures and the unique coordinating properties of lithium. When

Step-by-Step Methodology:

-

System Preparation: Purge a dry, round-bottom flask with ultra-high purity Argon. Flame-dry the glassware to ensure absolute exclusion of moisture.

-

Dissolution: Dissolve 1.0 equivalent of the starting benzyl acetamide in anhydrous Tetrahydrofuran (THF, 0.2 M concentration).

-

Cryogenic Cooling: Submerge the flask in an ice/brine bath to achieve an internal temperature of 0–5 °C.

-